Cas no 2172291-41-5 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid structure
2172291-41-5 structure
商品名:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid
CAS番号:2172291-41-5
MF:C23H22N2O6
メガワット:422.430586338043
CID:5896913
PubChem ID:165510574

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid
    • EN300-1550305
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-hydroxybutanoic acid
    • 2172291-41-5
    • インチ: 1S/C23H22N2O6/c26-20(22(28)29)11-13-24-21(27)10-5-12-25-23(30)31-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20,26H,11-14H2,(H,24,27)(H,25,30)(H,28,29)
    • InChIKey: FSAAWGKBFXHACO-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC#CC(NCCC(C(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 422.14778643g/mol
  • どういたいしつりょう: 422.14778643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 704
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 125Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1550305-1000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-hydroxybutanoic acid
2172291-41-5
1000mg
$3368.0 2023-09-25
Enamine
EN300-1550305-250mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-hydroxybutanoic acid
2172291-41-5
250mg
$3099.0 2023-09-25
Enamine
EN300-1550305-1.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-hydroxybutanoic acid
2172291-41-5
1g
$0.0 2023-06-05
Enamine
EN300-1550305-500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-hydroxybutanoic acid
2172291-41-5
500mg
$3233.0 2023-09-25
Enamine
EN300-1550305-10000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-hydroxybutanoic acid
2172291-41-5
10000mg
$14487.0 2023-09-25
Enamine
EN300-1550305-5000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-hydroxybutanoic acid
2172291-41-5
5000mg
$9769.0 2023-09-25
Enamine
EN300-1550305-2500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-hydroxybutanoic acid
2172291-41-5
2500mg
$6602.0 2023-09-25
Enamine
EN300-1550305-50mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-hydroxybutanoic acid
2172291-41-5
50mg
$2829.0 2023-09-25
Enamine
EN300-1550305-100mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-2-hydroxybutanoic acid
2172291-41-5
100mg
$2963.0 2023-09-25

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid 関連文献

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acidに関する追加情報

Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic Acid (CAS No. 2172291-41-5)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid, identified by its CAS number 2172291-41-5, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical research and development. This molecule, characterized by its intricate structure, holds promise for various applications, particularly in the realm of drug discovery and molecular biology.

The compound's structure features a combination of functional groups that make it a versatile intermediate in synthetic chemistry. Specifically, the presence of a fluoren-9-ylmethoxycarbonyl moiety and an amide linkage contributes to its reactivity and potential utility in designing novel therapeutic agents. The 4-amino and 2-hydroxy substituents further enhance its chemical properties, making it a valuable building block for complex molecular architectures.

In recent years, there has been a growing interest in developing molecules that can modulate biological pathways associated with various diseases. The unique structural features of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid have positioned it as a candidate for further exploration in this context. Researchers have been particularly intrigued by its potential to interact with biological targets, such as enzymes and receptors, which are implicated in conditions ranging from cancer to inflammatory disorders.

One of the most compelling aspects of this compound is its ability to serve as a precursor for more complex molecules. The methoxycarbonyl group, for instance, can be readily modified through various chemical reactions, allowing chemists to tailor the properties of the resulting derivatives. This flexibility is crucial in drug design, where the precise modification of molecular structures can significantly impact biological activity and pharmacokinetic profiles.

The field of medicinal chemistry has seen numerous advancements in the use of heterocyclic compounds, which often exhibit enhanced biological activity due to their stability and ability to engage with biological targets in multiple ways. The fluorene moiety in 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid is a prime example of such a structural element. Its aromatic nature provides stability while also allowing for interactions with various biological systems.

Recent studies have begun to explore the potential of this compound in the context of targeted therapy. By leveraging its structural features, researchers are investigating its role as an intermediate in the synthesis of molecules that can selectively inhibit specific enzymatic pathways. This approach is particularly relevant in oncology, where the development of targeted therapies has revolutionized treatment strategies for certain types of cancer.

The synthesis of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid involves multiple steps that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates, such as fluorene derivatives, which are then functionalized to introduce the necessary substituents. The use of advanced techniques like palladium-catalyzed cross-coupling reactions ensures high yields and purity, which are critical for pharmaceutical applications.

The compound's amide linkage is particularly noteworthy, as amides are ubiquitous in biologically active molecules. They serve as key structural motifs that contribute to binding affinity and specificity when interacting with biological targets. The presence of both an amine and a carboxylic acid group further enhances its utility as a synthetic intermediate, allowing for diverse modifications through techniques such as coupling reactions and hydrolysis.

In addition to its synthetic significance, 4-4-({(9H-fluoren- 9 -yl)methoxycarbonyl})amino)but- 2 -ynamido- 2 -hydroxybutanoic acid has potential applications in biochemical research. Its unique structure makes it a valuable tool for studying enzyme mechanisms and substrate recognition. By using this compound as a probe, researchers can gain insights into how enzymes interact with their substrates, which can inform the design of more effective drugs.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. As our understanding of biological systems continues to grow, so too does the demand for sophisticated molecules like 4- 4-({(9H-fluorene -9 -yl)methoxycarbonyl})amino)but- 2 -ynamido- 2 -hydroxybutanoic acid (CAS No. 2172291 -41 -5). Its versatility and potential make it a cornerstone compound in modern pharmaceutical research.

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